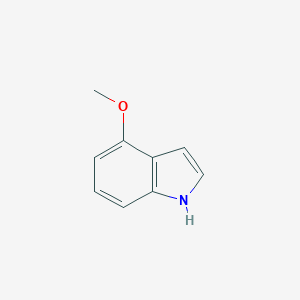

4-Methoxyindole

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

4-methoxy-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO/c1-11-9-4-2-3-8-7(9)5-6-10-8/h2-6,10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUNOXNMCFPFPMO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1C=CN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO | |

| Record name | 4-methoxyindole | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Dictionary_of_chemical_formulas | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00197500 | |

| Record name | 4-Methoxy-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00197500 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Off-white powder; [Sigma-Aldrich MSDS] | |

| Record name | 4-Methoxyindole | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/11171 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

4837-90-5 | |

| Record name | 1H-Indole, 4-methoxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004837905 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Methoxy-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00197500 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Methoxy-1H-indole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

4-Methoxyindole: A Comprehensive Technical Guide

CAS Number: 4837-90-5

This technical guide provides an in-depth overview of 4-Methoxyindole, a heterocyclic aromatic organic compound. It is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. This document covers the physicochemical properties, synthesis, analytical methods, and biological significance of this compound, presenting data in a structured and accessible format.

Core Properties and Data

This compound is a solid at room temperature, with a white to off-white or light brown appearance.[1][2] It is sensitive to light and should be stored accordingly.[2][3]

Physicochemical Properties

The key physical and chemical properties of this compound are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 4837-90-5 | [1][3][4][5][6] |

| Molecular Formula | C₉H₉NO | [1][3][4][6] |

| Molecular Weight | 147.17 g/mol | [1][3][4][5][6] |

| Appearance | White to off-white, light brown, or grey crystalline powder or chunks. | [1][2][3][7] |

| Melting Point | 69-70 °C | [3][4][7] |

| Boiling Point | 181-183 °C at 24 mmHg | [3][4][7] |

| Solubility | Soluble in ethanol (B145695) (50 mg/mL). | [3][4] |

| Storage Temperature | 2-8°C, under inert atmosphere, protected from light. | [1][2][5] |

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound. The following table summarizes key spectroscopic features.

| Spectroscopy | Data | Reference |

| ¹H NMR (400 MHz, CDCl₃) | δ (ppm): 8.07 (s, 1H, NH), 7.11 (t, 1H), 7.04 (d, 1H), 6.98 (t, 1H), 6.65 (dd, 1H), 6.52 (d, 1H), 3.94 (s, 3H, OCH₃) | [3] |

| ¹³C NMR | Key peaks (ppm): ~55 (OCH₃), aromatic carbons in the range of 100-155. | [3] |

| IR Spectroscopy | Characteristic peaks (cm⁻¹): ~3400 (N-H stretch), ~3100-3000 (aromatic C-H stretch), ~2950-2850 (aliphatic C-H stretch), ~1600-1450 (aromatic C=C stretch), ~1250-1000 (C-O stretch of aryl ether). | |

| Mass Spectrometry | Molecular Ion (M⁺): m/z 147. Key fragments: m/z 132, 104. | [3] |

Synthesis and Analysis

Experimental Protocol: Synthesis of this compound

A common synthetic route to this compound involves a two-step process starting from 1-methoxy-2-methyl-3-nitrobenzene.[8]

Step 1: Synthesis of 1-[(E)-2-(2-methoxy-6-nitrophenyl)vinyl]pyrrolidine

-

To a solution of 10 g of 1-methoxy-2-methyl-3-nitrobenzene in 100 ml of DMF, add 8.74 ml of N,N-dimethylformamide dimethyl acetal (B89532) and 5.44 ml of pyrrolidine.[8]

-

Reflux the mixture for 3 hours.[8]

-

Concentrate the mixture to half its volume under vacuum.[8]

-

Pour the remaining mixture into an ether/water mixture and extract with ether.[8]

-

Wash the organic phase with a saturated NaCl solution and dry over MgSO₄.[8]

-

Evaporate the solvent under vacuum to yield the intermediate product.[8]

Step 2: Synthesis of this compound

-

Prepare activated zinc by stirring 150 ml of zinc powder in 500 ml of 0.5N HCl for 1 hour at room temperature. Filter, wash with water to a neutral pH, then with anhydrous EtOH and ether, and dry.[8]

-

To a solution of 10 g of the intermediate from Step 1 in 46 ml of acetic acid, add 31.6 g of activated zinc portionwise, maintaining the temperature between 20 and 30°C using an ice bath.[8]

-

Stir the reaction mixture at room temperature for 30 minutes and then filter.[8]

-

Extract the filtrate with EtOAc.[8]

-

Wash the organic phase with NaHCO₃ solution and then with a saturated NaCl solution. Dry over MgSO₄.[8]

-

Evaporate the solvent under vacuum.[8]

-

Purify the residue by chromatography on silica (B1680970) gel, eluting with a cyclohexane/EtOAc mixture to yield this compound.[8]

Experimental Protocol: HPLC Analysis

High-Performance Liquid Chromatography (HPLC) is a standard method for assessing the purity of this compound. A general reversed-phase HPLC method is described below.

-

Instrumentation: HPLC system equipped with a UV detector, autosampler, and column oven.

-

Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

-

Mobile Phase:

-

A: Water with 0.1% Formic Acid

-

B: Acetonitrile with 0.1% Formic Acid

-

-

Gradient: A typical gradient can be run from 5% B to 95% B over 20 minutes.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection: UV at 254 nm.

-

Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 0.1 mg/mL and filter through a 0.45 µm syringe filter before injection.

Biological Significance and Applications

This compound serves as a crucial building block in the synthesis of a variety of biologically active molecules.[2][9] It is a reactant in the preparation of:

Role as a Precursor in SGLT2 Inhibitors

Sodium-glucose co-transporter 2 (SGLT2) inhibitors are a class of medications used in the management of type 2 diabetes. They work by inhibiting the SGLT2 protein in the renal proximal tubule, which is responsible for the majority of glucose reabsorption from the glomerular filtrate back into the bloodstream.[1] By blocking this transporter, SGLT2 inhibitors promote the excretion of glucose in the urine, thereby lowering blood glucose levels.[1][10] This mechanism also leads to a mild osmotic diuresis and natriuresis, contributing to a reduction in blood pressure and body weight.[5]

Role as a Precursor in HIV-1 Integrase Inhibitors

This compound derivatives are also utilized in the development of HIV-1 integrase inhibitors. The HIV-1 integrase enzyme is essential for the replication of the virus as it facilitates the integration of the viral DNA into the host cell's genome.[8] By blocking the strand transfer step of this process, integrase inhibitors prevent the viral DNA from becoming a permanent part of the host's genetic material, thus halting viral replication.[7][8]

Safety and Handling

This compound is classified as an irritant.[3] The following GHS hazard and precautionary statements apply:

-

Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[3][7]

-

Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P264 (Wash skin thoroughly after handling), P280 (Wear protective gloves/eye protection/face protection), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[3][11]

It is recommended to handle this compound in a well-ventilated area using appropriate personal protective equipment, including gloves, safety glasses, and a dust mask.[12] The compound should be stored in a tightly closed container in a dry, cool, and well-ventilated place.

References

- 1. wirelesslifesciences.org [wirelesslifesciences.org]

- 2. Allosteric inhibition of HIV-1 integrase activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. cdnsciencepub.com [cdnsciencepub.com]

- 5. heart.bmj.com [heart.bmj.com]

- 6. How Integrase Inhibitors Work – International Association of Providers of AIDS Care [iapac.org]

- 7. What are HIV-1 integrase inhibitors and how do they work? [synapse.patsnap.com]

- 8. Synthesis of SGLT2 inhibitor O-glucoside derivatives for enhancing anti-heart failure activity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Sodium-Glucose Cotransporter 2 Inhibitors Mechanisms of Action: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. De novo design and synthesis of HIV-1 integrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Mechanisms and inhibition of HIV integration - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis of SGLT2 inhibitor O-glucoside derivatives for enhancing anti-heart failure activity - RSC Advances (RSC Publishing) [pubs.rsc.org]

Synthesis of 4-Methoxyindole: A Technical Guide to Decarboxylation of 4-Methoxy-1H-indole-2-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of 4-methoxyindole, a valuable building block in medicinal chemistry and drug development, via the decarboxylation of 4-methoxy-1H-indole-2-carboxylic acid. This document provides a comprehensive overview of various synthetic methodologies, including detailed experimental protocols and a comparative analysis of reaction conditions and yields.

Introduction

This compound and its derivatives are key structural motifs in a wide range of biologically active compounds. Consequently, efficient and scalable synthetic routes to these intermediates are of significant interest to the pharmaceutical and chemical research communities. One of the most direct methods for the preparation of this compound is the decarboxylation of its corresponding 2-carboxylic acid precursor. This guide explores several effective methods to achieve this transformation, with a focus on providing practical, actionable information for laboratory implementation.

Core Synthesis: Decarboxylation of 4-Methoxy-1H-indole-2-carboxylic Acid

The principal transformation discussed is the removal of the carboxylic acid group from the C2 position of the indole (B1671886) ring to yield this compound.

Caption: General reaction scheme for the decarboxylation of 4-methoxy-1H-indole-2-carboxylic acid.

Comparative Analysis of Synthetic Methodologies

Several methods have been successfully employed for the decarboxylation of indole-2-carboxylic acids. The following table summarizes the key quantitative data for the most effective and relevant methods applicable to the synthesis of this compound.

| Method | Catalyst/Promoter | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Method 1: Copper-Catalyzed Decarboxylation | Copper powder | Quinoline | Reflux | 2 | 94 | [1] |

| Method 2: Metal-Free Decarboxylation | Formic Acid (catalytic) | DMF | 95-100 | 6 | 96 (on analog) | [2] |

| Method 3: Microwave-Assisted (Cu-cat.) | Copper(I) oxide | NMP/Quinoline | 190 | 0.25 | High (general) | [3] |

| Method 4: Microwave-Assisted (Ag-cat.) | Silver(I) carbonate | Acetonitrile (B52724) | 130 | 0.5 | High (general) | [4] |

Detailed Experimental Protocols

Method 1: Copper-Catalyzed Decarboxylation in Quinoline

This is a classical and high-yielding method for the decarboxylation of indole-2-carboxylic acids.

Experimental Workflow:

Caption: Workflow for the copper-catalyzed decarboxylation of 4-methoxy-1H-indole-2-carboxylic acid.

Procedure:

-

In a round-bottom flask, combine 4-methoxy-1H-indole-2-carboxylic acid (3.65 g, 19.09 mmol), copper powder (849 mg, 13.36 mmol), and freshly distilled quinoline (50 mL).[1]

-

Heat the mixture to reflux and maintain for 2 hours.[1]

-

Cool the reaction mixture to room temperature and filter through a pad of celite.[1]

-

Pour the filtrate into ice and adjust the pH to 4 with concentrated hydrochloric acid.[1]

-

Extract the aqueous solution three times with ethyl acetate (100 mL each).[1]

-

Combine the organic extracts and wash them three times with 2M hydrochloric acid (100 mL each), followed by washing with saturated sodium bicarbonate solution and brine.[1]

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.[1]

-

Purify the resulting residue by silica gel flush chromatography using a hexane-ethyl acetate (85:15) eluent to afford this compound as a white solid (2.64 g, 94% yield).[1]

Method 2: Metal-Free Decarboxylation with an Organic Acid Catalyst

This method offers an alternative to the use of heavy metals, which can be advantageous in pharmaceutical synthesis to avoid metal contamination. The following is a general procedure based on a closely related substrate.

Experimental Workflow:

Caption: Workflow for the metal-free decarboxylation using an organic acid catalyst.

Procedure:

-

Dissolve 4-methoxy-1H-indole-2-carboxylic acid in N,N-dimethylformamide.

-

Add a catalytic amount of an organic acid, such as formic acid.[2]

-

Heat the reaction mixture to 95-100 °C and stir for approximately 6 hours.[2]

-

Monitor the reaction progress by a suitable technique (e.g., TLC or LC-MS).

-

Upon completion, cool the reaction to room temperature.

-

Remove the N,N-dimethylformamide by distillation under reduced pressure to yield the crude this compound. Further purification may be achieved by chromatography or recrystallization.

Method 3: Microwave-Assisted Copper-Catalyzed Protodecarboxylation

Microwave-assisted synthesis can significantly reduce reaction times. This is a general procedure that should be optimized for the specific substrate.

Procedure:

-

In an oven-dried microwave vial, combine 4-methoxy-1H-indole-2-carboxylic acid (1.0 mmol), copper(I) oxide (7.2 mg, 0.05 mmol), and 1,10-phenanthroline (B135089) (18 mg, 0.10 mmol).[3]

-

Make the reaction mixture inert (e.g., by purging with nitrogen or argon).

-

Add a mixture of NMP (1.5 mL) and quinoline (0.5 mL) via syringe.[3]

-

Seal the vial and place it in a microwave reactor.

-

Irradiate the mixture at 190 °C for 15 minutes with a maximum power of 150 W.[3]

-

After the reaction, cool the vial to room temperature.

-

The product can be isolated and purified using standard workup and chromatography procedures as described in Method 1.

Method 4: Microwave-Assisted Silver-Catalyzed Protodecarboxylation

This method provides another rapid, microwave-assisted alternative. This is a general procedure that will likely require optimization.

Procedure:

-

In an oven-dried microwave reaction vial, charge the 4-methoxy-1H-indole-2-carboxylic acid (0.50 mmol), silver(I) carbonate (15 mol %), and potassium persulfate (2 equiv.) in acetonitrile (4 mL).[4]

-

Seal the vial and heat the mixture in a microwave reactor at 130 °C for 30 minutes.[4]

-

After cooling, the reaction mixture can be worked up by dilution with an organic solvent (e.g., ethyl acetate), washing with water and brine, drying, and concentration.

-

Purification of the crude product can be performed by silica gel chromatography.

Mechanistic Insights: The Role of Copper in Decarboxylation

The copper-catalyzed decarboxylation is proposed to proceed through the formation of a copper carboxylate intermediate. This complexation facilitates the cleavage of the carbon-carbon bond, leading to the release of carbon dioxide and the formation of an organocopper species. Subsequent protonolysis, likely from the solvent or trace water, yields the final indole product and regenerates the copper catalyst.

Caption: Proposed mechanism for the copper-catalyzed decarboxylation of indole-2-carboxylic acids.

Conclusion

The synthesis of this compound from 4-methoxy-1H-indole-2-carboxylic acid can be effectively achieved through several methodologies. The traditional copper-catalyzed decarboxylation in quinoline offers a high-yielding and well-established protocol. For applications where metal contamination is a concern, a metal-free approach using an organic acid catalyst presents a viable alternative. Furthermore, microwave-assisted methods, both copper and silver-catalyzed, provide a significant acceleration of the reaction, making them attractive for rapid synthesis and library generation. The choice of method will depend on the specific requirements of the researcher, including scale, purity requirements, and available equipment. The detailed protocols and comparative data provided in this guide are intended to facilitate this decision-making process and aid in the successful synthesis of this important indole derivative.

References

The Multifaceted Biological Activities of 4-Methoxyindole and its Derivatives: A Technical Guide for Drug Discovery Professionals

Introduction

The indole (B1671886) nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide array of biological activities. Among these, 4-methoxyindole and its derivatives have emerged as a particularly promising class of molecules, demonstrating significant potential in therapeutic areas ranging from oncology and inflammation to infectious diseases and neurodegenerative disorders. The presence of the methoxy (B1213986) group at the 4-position of the indole ring critically influences the molecule's electronic properties and steric profile, often enhancing its interaction with biological targets and improving its pharmacokinetic properties. This technical guide provides a comprehensive overview of the biological activities of this compound and its derivatives, with a focus on quantitative data, detailed experimental protocols, and the underlying signaling pathways.

Anticancer Activity

Derivatives of this compound have demonstrated potent cytotoxic effects against a variety of cancer cell lines. A significant mechanism underlying this activity is the inhibition of tubulin polymerization, a critical process for cell division.

Inhibition of Tubulin Polymerization

Several this compound derivatives have been identified as potent inhibitors of tubulin assembly. These compounds bind to the colchicine (B1669291) site on β-tubulin, disrupting the formation of microtubules and leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.

Quantitative Data: Anticancer Activity and Tubulin Polymerization Inhibition

| Compound/Derivative | Cancer Cell Line | IC50 (µM) - Cytotoxicity | IC50 (µM) - Tubulin Polymerization | Reference |

| OXi8006 analogue (36) | SK-OV-3 (ovarian) | < 1 | 1.1 | [1] |

| OXi8006 analogue (35) | SK-OV-3 (ovarian) | < 1 | < 5 | [1] |

| OXi8006 analogue (31) | SK-OV-3 (ovarian) | < 1 | < 5 | [1] |

| 3-formyl-6-methoxy-2-(4-methoxyphenyl)indole (3e) | MDA-MB 231 (breast) | 0.035 | 1.5 | [2] |

| Indole derivative 33 | NCI/ADR-RES (multi-drug resistant) | Not specified | ≤ 5 | [3] |

| Indole derivative 44 | NCI/ADR-RES (multi-drug resistant) | Not specified | ≤ 5 | [3] |

| Indole quinoline (B57606) hybrid 2 | K562 (leukemia) | 5-11 | 2.54 | [4] |

| Indole quinoline hybrid 3 | K562 (leukemia) | 5-11 | 2.09 | [4] |

| Pyrazole-naphthalene derivative 11 | Not specified | 2.78 | 4.6 | [4] |

Experimental Protocol: In Vitro Tubulin Polymerization Assay

This assay measures the ability of a test compound to inhibit the polymerization of purified tubulin into microtubules, which can be monitored by an increase in turbidity.

Materials:

-

Purified bovine brain tubulin (>99%)

-

GTP (Guanosine-5'-triphosphate) solution

-

General Tubulin Buffer (e.g., 80 mM PIPES, 2 mM MgCl₂, 0.5 mM EGTA, pH 6.9)

-

Test compounds (dissolved in DMSO)

-

Temperature-controlled spectrophotometer with a plate reader

Procedure:

-

Preparation of Tubulin Solution: On ice, reconstitute lyophilized tubulin in General Tubulin Buffer to a final concentration of 3 mg/mL. Add GTP to a final concentration of 1 mM.

-

Compound Preparation: Prepare serial dilutions of the this compound derivatives in General Tubulin Buffer. The final DMSO concentration should not exceed 1%.

-

Assay Setup: In a pre-warmed 96-well plate, add 10 µL of the diluted test compound or vehicle control.

-

Initiation of Polymerization: To each well, add 90 µL of the cold tubulin solution.

-

Measurement: Immediately place the plate in the spectrophotometer pre-heated to 37°C. Measure the absorbance at 340 nm every 60 seconds for 60 minutes.

-

Data Analysis: Plot the change in absorbance over time. The rate of polymerization and the maximum polymer mass can be determined. Calculate the percentage of inhibition for each compound concentration relative to the vehicle control and determine the IC50 value.

Signaling Pathways in Anticancer Activity

The anticancer effects of this compound derivatives are often mediated through the modulation of key signaling pathways that control cell survival, proliferation, and apoptosis. The Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways are prominent targets.

NF-κB Signaling Pathway Inhibition

The NF-κB pathway is a crucial regulator of genes involved in inflammation, immunity, and cell survival. Its constitutive activation is a hallmark of many cancers. Certain this compound derivatives have been shown to inhibit NF-κB activation.

MAPK Signaling Pathway Modulation

The MAPK pathway is another critical signaling cascade involved in cell proliferation, differentiation, and apoptosis. Dysregulation of this pathway is common in cancer. Some this compound derivatives can modulate MAPK signaling, contributing to their anticancer effects.

Anti-inflammatory Activity

Chronic inflammation is implicated in a wide range of diseases. This compound derivatives have shown significant anti-inflammatory properties in both in vitro and in vivo models.[5] This activity is often attributed to the inhibition of pro-inflammatory enzymes and the modulation of inflammatory signaling pathways.

Inhibition of Pro-inflammatory Enzymes

Arachidonate 15-Lipoxygenase (ALOX15) Inhibition

ALOX15 is an enzyme that plays a role in the biosynthesis of inflammatory mediators. Certain substituted 5-(4-methoxyphenyl)-1H-indoles act as allosteric inhibitors of ALOX15.[6][7]

Quantitative Data: ALOX15 Inhibition

| Compound/Derivative | Substrate | IC50 (µM) | Reference |

| Substituted 5-(4-methoxyphenyl)-1H-indole (Compound 1) | Linoleic Acid | Not specified (highly selective inhibition) | [6] |

| N-(5-(1H-indol-2-yl)-2-methoxyphenyl)sulfamoyl)carbamates | Linoleic Acid | Submicromolar | [7] |

Experimental Protocol: ALOX15 Inhibition Assay

This spectrophotometric assay measures the inhibition of ALOX15-catalyzed peroxidation of linoleic acid.

Materials:

-

Recombinant human ALOX15

-

Linoleic acid

-

Borate (B1201080) buffer (0.1 M, pH 9.0)

-

Test compounds (dissolved in DMSO)

-

UV-Vis spectrophotometer

Procedure:

-

Reagent Preparation: Prepare a stock solution of ALOX15 in borate buffer. Prepare a stock solution of linoleic acid.

-

Assay Setup: In a quartz cuvette, mix the borate buffer, ALOX15 enzyme solution, and the test compound at various concentrations. Incubate for 5 minutes at room temperature.

-

Reaction Initiation: Add the linoleic acid solution to the cuvette to start the reaction.

-

Measurement: Immediately monitor the increase in absorbance at 234 nm for 5 minutes. This corresponds to the formation of the conjugated diene hydroperoxide product.

-

Data Analysis: Calculate the initial reaction rate for each concentration. Determine the percentage of inhibition relative to the vehicle control and calculate the IC50 value.

In Vivo Anti-inflammatory Activity

The anti-inflammatory effects of this compound derivatives have been confirmed in animal models of inflammation.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This is a standard in vivo model to assess the acute anti-inflammatory activity of a compound.

Materials:

-

Wistar rats

-

Carrageenan solution (1% in saline)

-

Test compounds

-

Plethysmometer

Procedure:

-

Animal Dosing: Administer the this compound derivative or vehicle control to the rats (e.g., intraperitoneally or orally).

-

Induction of Edema: After a specified time (e.g., 30 minutes), inject 0.1 mL of carrageenan solution into the sub-plantar region of the right hind paw of each rat.

-

Measurement of Paw Volume: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.

-

Data Analysis: Calculate the percentage of inhibition of edema for each treated group compared to the control group.

Antimicrobial Activity

The emergence of multidrug-resistant pathogens necessitates the development of new antimicrobial agents. This compound derivatives have shown promising activity against a range of bacteria and fungi.

Quantitative Data: Antimicrobial Activity

| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |

| Indole-thiadiazole (2h) | Staphylococcus aureus | 6.25 | [8] |

| Indole-triazole (3d) | Staphylococcus aureus | 6.25 | [8] |

| Indole-thiadiazole (2c) | Bacillus subtilis | 3.125 | [8] |

| Indole-triazole (3c) | Bacillus subtilis | 3.125 | [8] |

| Indole-pyrimidine (16) | Candida albicans | 0.86 (µM/mL) | [9] |

| Indole-pyrimidine (19) | Aspergillus niger | 0.79 (µM/mL) | [9] |

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

This broth microdilution method determines the lowest concentration of a compound that inhibits the visible growth of a microorganism.

Materials:

-

Bacterial or fungal strains

-

Mueller-Hinton Broth (for bacteria) or Sabouraud Dextrose Broth (for fungi)

-

Sterile 96-well microtiter plates

-

Test compounds (dissolved in DMSO)

-

Spectrophotometer

Procedure:

-

Inoculum Preparation: Prepare a standardized suspension of the microorganism.

-

Serial Dilution: In a 96-well plate, perform a two-fold serial dilution of the test compounds in the appropriate broth.

-

Inoculation: Add the microbial inoculum to each well.

-

Incubation: Incubate the plates at 37°C for 24 hours (for bacteria) or at 25°C for 48 hours (for fungi).

-

MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity. This can be confirmed by measuring the optical density at 600 nm.

Acetylcholinesterase Inhibition

Acetylcholinesterase (AChE) inhibitors are a major class of drugs used to treat Alzheimer's disease. Several indole derivatives have been shown to inhibit AChE.

Quantitative Data: Acetylcholinesterase Inhibition

| Compound/Derivative | IC50 (µM) | Reference |

| Indole amine (24) | 4.66 | [10] |

| Indole amine (25) | 4.28 | [10] |

| N-alkyl indole (5g) | 35.0 | [11] |

| Indole-based sulfonamide (9) | 0.15 | [12] |

| Indolinone derivative (3c) | 0.00044 | [13] |

| CUR-IPA | 59.30 (human AChE) | [14] |

Experimental Protocol: Acetylcholinesterase Inhibition Assay (Ellman's Method)

This colorimetric assay measures the activity of AChE and its inhibition by test compounds.

Materials:

-

Acetylcholinesterase (from electric eel)

-

Acetylthiocholine iodide (ATCI)

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

-

Phosphate (B84403) buffer (pH 8.0)

-

Test compounds

-

96-well plate reader

Procedure:

-

Reagent Preparation: Prepare solutions of AChE, ATCI, and DTNB in phosphate buffer.

-

Assay Setup: In a 96-well plate, add the phosphate buffer, DTNB solution, and the test compound at various concentrations.

-

Enzyme Addition: Add the AChE solution to each well and incubate for a short period.

-

Reaction Initiation: Add the ATCI solution to start the reaction.

-

Measurement: Immediately measure the absorbance at 412 nm at regular intervals. The increase in absorbance is due to the formation of the yellow 5-thio-2-nitrobenzoate anion.

-

Data Analysis: Calculate the reaction rate for each concentration. Determine the percentage of inhibition and the IC50 value.

Conclusion

This compound and its derivatives represent a versatile and highly promising scaffold for the development of new therapeutic agents. Their diverse biological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects, underscore their potential to address a wide range of unmet medical needs. The structure-activity relationship studies, coupled with detailed mechanistic investigations, will continue to guide the design of more potent and selective drug candidates based on the this compound core. The experimental protocols and pathway analyses presented in this guide offer a foundational framework for researchers and drug development professionals to further explore and harness the therapeutic potential of this important class of compounds.

References

- 1. Synthesis and biological evaluation of indole-based, anti-cancer agents inspired by the vascular disrupting agent 2-(3′-hydroxy-4′-methoxyphenyl)-3-(3″,4″,5″-trimethoxybenzoyl)-6-methoxyindole (OXi8006) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Methoxy-substituted 3-formyl-2-phenylindoles inhibit tubulin polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. New Indole Tubulin Assembly Inhibitors Cause Stable Arrest of Mitotic Progression, Enhanced Stimulation of Natural Killer Cell Cytotoxic Activity, and Repression of Hedgehog-Dependent Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Redirecting [linkinghub.elsevier.com]

- 5. researchgate.net [researchgate.net]

- 6. Different Structures—Similar Effect: Do Substituted 5-(4-Methoxyphenyl)-1H-indoles and 5-(4-Methoxyphenyl)-1H-imidazoles Represent a Common Pharmacophore for Substrate Selective Inhibition of Linoleate Oxygenase Activity of ALOX15? - PMC [pmc.ncbi.nlm.nih.gov]

- 7. N-Substituted 5-(1 H-Indol-2-yl)-2-methoxyanilines Are Allosteric Inhibitors of the Linoleate Oxygenase Activity of Selected Mammalian ALOX15 Orthologs: Mechanism of Action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide - PMC [pmc.ncbi.nlm.nih.gov]

- 9. jmpas.com [jmpas.com]

- 10. Synthesis, characterization, and in vitro anti-cholinesterase screening of novel indole amines - RSC Advances (RSC Publishing) DOI:10.1039/D2RA05105B [pubs.rsc.org]

- 11. Evaluation of N-alkyl isatins and indoles as acetylcholinesterase and butyrylcholinesterase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. tandfonline.com [tandfonline.com]

- 13. Indolinone-based acetylcholinesterase inhibitors: synthesis, biological activity and molecular modeling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Esterified Indole-3-propionic Acid: A Novel Inhibitor against Cholinesterase Identified through Experimental and Computational Approaches - PMC [pmc.ncbi.nlm.nih.gov]

4-Methoxyindole and its Analogs: A Technical Overview of their Mechanism of Action in Cancer Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

Indole derivatives represent a promising class of heterocyclic compounds with significant potential in cancer therapy. Among these, 4-methoxyindole and its related structures have garnered interest for their antiproliferative and pro-apoptotic effects on various cancer cell lines. This technical guide provides an in-depth overview of the current understanding of the mechanism of action of this compound and its analogs in cancer cells. Due to the limited direct research on this compound, this document synthesizes findings from closely related derivatives to provide a comprehensive picture of their potential therapeutic mechanisms. This guide is intended for researchers, scientists, and drug development professionals seeking to understand the molecular basis of the anticancer activities of these compounds.

Core Mechanisms of Action

Research into methoxyindole derivatives has revealed a multi-faceted approach to combating cancer cell proliferation and survival. The primary mechanisms identified include the induction of cell cycle arrest, the triggering of apoptosis (programmed cell death), and the modulation of key signaling pathways that govern cell growth and survival.

Cell Cycle Arrest

Several studies have demonstrated the ability of methoxyindole derivatives to halt the progression of the cell cycle in cancer cells, thereby inhibiting their division and proliferation.

A notable derivative, This compound-3-carbinol , has been shown to slow down the cell cycle in colon cancer cells at a concentration of 100 µM.[1] At a higher concentration of 200 µM, it induces a significant level of cell death and causes an accumulation of the remaining viable cells in the G0/G1 phase of the cell cycle.[1] Similarly, certain 5-methoxyindole-isatin hybrids have been found to cause a lengthening of the G1 phase, effectively reducing the proportion of cells entering the subsequent S and G2/M phases.[2][3] This G1 phase arrest is a critical checkpoint for cell growth, and its induction prevents the replication of damaged DNA.

Another class of related compounds, synthetic 6,7-annulated-4-substituted indoles , disrupts the mitotic phase of the cell cycle.[4] These compounds have been observed to interfere with the formation of the mitotic spindle by destabilizing microtubules, which are essential for chromosome segregation.[4] Furthermore, they block cytokinesis, the final step of cell division, by stabilizing actin filaments.[4]

Induction of Apoptosis

A key strategy in cancer therapy is to induce apoptosis in malignant cells. Methoxyindole derivatives have been shown to activate the apoptotic cascade through various mechanisms. Evidence suggests that some of these compounds can trigger DNA fragmentation, a hallmark of apoptosis.[4] The induction of apoptosis is a desirable outcome as it leads to the clean and efficient removal of cancer cells without inducing an inflammatory response.

Quantitative Data on Antiproliferative Activity

The antiproliferative efficacy of various methoxyindole derivatives has been quantified using the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of 50% of a cell population.

| Compound Class | Cancer Cell Line(s) | IC50 Value (µM) | Reference |

| This compound-3-carbinol | DLD-1 (Colon) | 116 | [1] |

| HCT 116 (Colon) | 96 | [1] | |

| 5-Methoxyindole-isatin hybrid (Compound 5o) | Various human cancer cell lines | 1.69 | [2][3] |

| 5-Methoxyindole-isatin hybrid (Compound 5w) | Various human cancer cell lines | 1.91 | [2][3] |

| Synthetic 6,7-annulated-4-substituted indoles | HL-60 (Leukemia) | Low-micromolar range | [4] |

Signaling Pathways and Molecular Targets

The anticancer effects of methoxyindole derivatives are underpinned by their interaction with specific signaling pathways and molecular targets within cancer cells.

One of the key molecular targets identified is the retinoblastoma protein (Rb) . A potent 5-methoxyindole-isatin hybrid was found to significantly decrease the amount of phosphorylated Rb protein.[2][3] Rb is a tumor suppressor protein that, in its active (hypophosphorylated) state, prevents excessive cell growth by inhibiting cell cycle progression at the G1/S checkpoint. By reducing Rb phosphorylation, these compounds maintain Rb in its active state, thus enforcing the G1 cell cycle arrest.

The disruption of the mitotic machinery by synthetic 6,7-annulated-4-substituted indoles points to tubulin and actin as direct or indirect molecular targets.[4] By interfering with the dynamics of these cytoskeletal proteins, these compounds effectively halt cell division.

Experimental Protocols

To facilitate further research in this area, this section provides detailed methodologies for key experiments used to elucidate the mechanism of action of this compound and its analogs.

Cell Viability and Proliferation (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.

Materials:

-

Cancer cell lines (e.g., DLD-1, HCT 116, HL-60)

-

Complete culture medium

-

96-well plates

-

This compound or analog (dissolved in a suitable solvent, e.g., DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Microplate reader

Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Replace the old medium with 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound).

-

Incubation: Incubate the plate for the desired time period (e.g., 48 hours).

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until purple formazan (B1609692) crystals are visible.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Western Blot Analysis for Apoptosis Markers

Western blotting is used to detect specific proteins in a sample and can be employed to measure the levels of key apoptosis-related proteins.

Materials:

-

Treated and untreated cancer cell lysates

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-cleaved PARP, anti-cleaved Caspase-3, anti-Rb, anti-p-Rb, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Protocol:

-

Protein Extraction and Quantification: Lyse the treated and untreated cells and quantify the protein concentration.

-

SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins to a membrane.

-

Blocking: Block the membrane to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Add ECL substrate and visualize the protein bands using an imaging system.

-

Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin).

Cell Cycle Analysis by Flow Cytometry

Flow cytometry with a DNA-staining dye (e.g., propidium (B1200493) iodide) is used to determine the distribution of cells in the different phases of the cell cycle.

Materials:

-

Treated and untreated cancer cells

-

Phosphate-buffered saline (PBS)

-

Ethanol (B145695) (70%, ice-cold)

-

Propidium iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Protocol:

-

Cell Harvesting: Harvest the treated and untreated cells.

-

Fixation: Fix the cells in ice-cold 70% ethanol and store at -20°C.

-

Staining: Rehydrate the cells in PBS and stain with PI staining solution.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer to measure the DNA content.

-

Data Analysis: Use appropriate software to analyze the cell cycle distribution (G0/G1, S, G2/M phases).

Conclusion and Future Directions

The available evidence strongly suggests that this compound and its derivatives are a promising class of compounds for cancer therapy. Their ability to induce cell cycle arrest and apoptosis, coupled with their modulation of key cancer-related signaling pathways, warrants further investigation.

Future research should focus on:

-

Elucidating the precise molecular targets of this compound itself.

-

Conducting comprehensive in vivo studies to evaluate the efficacy and safety of lead compounds.

-

Exploring the potential for combination therapies with existing anticancer drugs.

-

Developing structure-activity relationships to design more potent and selective analogs.

This technical guide provides a solid foundation for researchers and drug developers to advance the study of this compound and its analogs as potential anticancer agents. The provided protocols and data serve as a valuable resource for designing and executing further preclinical investigations.

References

- 1. Effect of this compound-3-carbinol on the proliferation of colon cancer cells in vitro, when treated alone or in combination with indole-3-carbinol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Antiproliferative activity and possible mechanism of action of certain 5-methoxyindole tethered C-5 functionalized isatins - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Antiproliferative activity and possible mechanism of action of certain 5-methoxyindole tethered C-5 functionalized isatins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Mechanisms by which Synthetic 6,7-Annulated-4-substituted Indole Compounds with Anti-proliferative Activity Disrupt Mitosis and Block Cytokinesis in Human HL-60 Tumor Cells In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

The Occurrence of 4-Methoxyindole in the Plant Kingdom: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methoxyindole, a naturally occurring indole (B1671886) alkaloid, has garnered significant interest within the scientific community due to its potential applications in pharmaceutical and agrochemical research. As a derivative of indole, it serves as a crucial building block in the synthesis of a variety of bioactive compounds. This technical guide provides an in-depth overview of the natural occurrence of this compound and its derivatives in plants, detailing its biosynthesis, methods for its detection and quantification, and its known biological roles.

Natural Occurrence of this compound and its Derivatives in Plants

The presence of this compound and its derivatives has been identified in a select number of plant species, primarily within the Brassicaceae and Fabaceae families, as well as in the medicinal plant Alstonia venenata. While the free form of this compound is less commonly reported, its derivatives, such as this compound-3-acetonitrile, this compound-3-aldehyde, and 4-chloro-6-methoxyindole, have been isolated and quantified.

Quantitative Data on this compound Derivatives in Plants

The following table summarizes the quantitative data available for this compound derivatives found in various plant species.

| Plant Species | Family | Plant Part | Compound | Concentration | Reference |

| Brassica rapa L. ssp. chinensis (Chinese Cabbage) | Brassicaceae | Fresh aerial parts | This compound-3-acetonitrile | 60 µg / 300 g fresh weight | [1] |

| Brassica rapa L. ssp. chinensis (Chinese Cabbage) | Brassicaceae | Fresh aerial parts | This compound-3-aldehyde | 720 µg / 300 g fresh weight | [1] |

| Vicia faba (Fava Bean) | Fabaceae | Not specified | 4-chloro-6-methoxyindole | Not quantified | [2][3] |

| Alstonia venenata | Apocynaceae | Not specified | This compound alkaloids | Not quantified | [4] |

Biosynthesis of this compound Derivatives

The biosynthetic pathway of this compound derivatives has been primarily studied in the model plant Arabidopsis thaliana, a member of the Brassicaceae family. The pathway involves the modification of indole-3-yl-methyl glucosinolate (I3M), a secondary metabolite derived from the amino acid tryptophan.

A key enzyme in this pathway is CYP81F2 , a cytochrome P450 monooxygenase.[5][6] This enzyme catalyzes the hydroxylation of the indole ring of I3M at the 4-position, leading to the formation of 4-hydroxy-indole-3-yl-methyl glucosinolate (4OHI3M).[5][6] Subsequently, a methyltransferase enzyme is believed to catalyze the methylation of the hydroxyl group to produce 4-methoxy-indole-3-yl-methyl glucosinolate (4MOI3M).

Experimental Protocols

Extraction and Quantification of this compound Derivatives from Plant Material

The following provides a general methodology for the extraction and analysis of this compound derivatives from plant tissues, based on high-performance liquid chromatography (HPLC), a commonly used technique for the analysis of indole alkaloids.[7]

1. Sample Preparation:

-

Fresh plant material is homogenized and extracted with a suitable solvent, such as methanol (B129727) or a methanol-water mixture.

-

The extraction is typically performed at room temperature with agitation for several hours.

-

The resulting extract is filtered to remove solid debris.

2. Solid-Phase Extraction (SPE) for Clean-up:

-

The crude extract is passed through a solid-phase extraction (SPE) cartridge (e.g., C18) to remove interfering compounds.

-

The cartridge is washed with a non-polar solvent to remove lipids and other non-polar impurities.

-

The indole derivatives are then eluted with a more polar solvent, such as methanol or acetonitrile (B52724).

3. HPLC Analysis:

-

The purified extract is analyzed by reverse-phase HPLC using a C18 column.

-

A gradient elution is typically employed, with a mobile phase consisting of a mixture of water (often with a small amount of acid, e.g., formic acid) and an organic solvent like acetonitrile or methanol.

-

Detection is commonly performed using a UV detector, as indole compounds exhibit strong UV absorbance.

4. Quantification:

-

Quantification is achieved by comparing the peak areas of the analytes in the sample to those of authentic standards of known concentrations.

Signaling Pathways and Biological Roles

Currently, there is a lack of published research on specific signaling pathways in plants that directly involve this compound. The primary known biological role of its derivatives, particularly the glucosinolates, is in plant defense against herbivores and pathogens. Upon tissue damage, these glucosinolates are hydrolyzed by myrosinase enzymes to produce biologically active compounds that can deter feeding or inhibit microbial growth.

Conclusion

The natural occurrence of this compound and its derivatives in plants represents a promising area for further research. While its presence has been confirmed in a limited number of species, the development of more sensitive analytical techniques may lead to its identification in a wider range of plants. The elucidation of the complete biosynthetic pathway and the enzymes involved opens up possibilities for metabolic engineering to enhance the production of these valuable compounds. Future research should focus on exploring the full spectrum of its biological activities and its potential role in plant signaling pathways, which could unlock new applications in medicine and agriculture.

References

- 1. The Gene Controlling the Indole Glucosinolate Modifier1 Quantitative Trait Locus Alters Indole Glucosinolate Structures and Aphid Resistance in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]

- 3. researchgate.net [researchgate.net]

- 4. Metabolic Engineering in Nicotiana benthamiana Reveals Key Enzyme Functions in Arabidopsis Indole Glucosinolate Modification - PMC [pmc.ncbi.nlm.nih.gov]

- 5. uniprot.org [uniprot.org]

- 6. researchgate.net [researchgate.net]

- 7. Indole Glucosinolate Biosynthesis Limits Phenylpropanoid Accumulation in Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Profile of 4-Methoxyindole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for 4-methoxyindole, a crucial heterocyclic compound with applications in medicinal chemistry and drug development. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics, offering a foundational dataset for its identification, characterization, and utilization in further research.

Spectroscopic Data Summary

The empirical formula for this compound is C₉H₉NO, with a molecular weight of 147.17 g/mol .[1][2] The following tables summarize the key quantitative data from ¹H NMR and Mass Spectrometry analyses.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum of this compound was acquired in deuterated chloroform (B151607) (CDCl₃) on a 400 MHz instrument. The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS).

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 8.07 | br s | 1H | N-H |

| 7.108 | t, J=8.0 Hz | 1H | Ar-H |

| 7.043 | d, J=8.0 Hz | 1H | Ar-H |

| 6.978 | t, J=2.8 Hz | 1H | Ar-H |

| 6.651 | d, J=8.0 Hz | 1H | Ar-H |

| 6.523 | dd, J=2.8, 1.6 Hz | 1H | Ar-H |

| 3.942 | s | 3H | OCH₃ |

br s : broad singlet, t : triplet, d : doublet, dd : doublet of doublets, s : singlet

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Detailed experimental ¹³C NMR peak data for this compound were not available in the aggregated search results. However, analysis of the structure suggests the presence of nine distinct carbon signals. A typical ¹³C NMR spectrum would show signals for the aromatic carbons, the carbons of the indole (B1671886) ring, and the methoxy (B1213986) carbon.

Infrared (IR) Spectroscopy

A specific experimental peak list for the infrared spectrum of this compound was not available in the search results. However, based on its functional groups, the following characteristic absorption bands are expected:

| Wavenumber Range (cm⁻¹) | Bond Vibration | Functional Group | Intensity |

| 3500 - 3300 | N-H stretch | Indole N-H | Medium |

| 3100 - 3000 | C-H stretch | Aromatic C-H | Medium |

| 2950 - 2850 | C-H stretch | Aliphatic C-H (in OCH₃) | Medium |

| 1600 - 1475 | C=C stretch | Aromatic ring | Medium-Weak |

| 1300 - 1000 | C-O stretch | Aryl ether | Strong |

Mass Spectrometry (MS)

The mass spectrum of this compound was obtained by electron ionization (EI). The table below lists the major fragments observed, with their corresponding mass-to-charge ratio (m/z) and relative intensity.

| m/z | Relative Intensity (%) |

| 147.0 | 100.0 |

| 148.0 | 10.3 |

| 132.0 | 86.5 |

| 133.0 | 8.2 |

| 116.0 | 11.3 |

| 104.0 | 50.1 |

| 89.0 | 7.3 |

| 77.0 | 11.9 |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic analyses cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: A sample of this compound (approximately 5-10 mg) is dissolved in about 0.5-0.7 mL of deuterated chloroform (CDCl₃). A small amount of tetramethylsilane (TMS) may be added as an internal standard for chemical shift referencing, although modern spectrometers can reference the residual solvent peak.

-

Instrumentation: A 400 MHz NMR spectrometer is used for the analysis.

-

¹H NMR Acquisition: The ¹H NMR spectrum is acquired with a sufficient number of scans to achieve a good signal-to-noise ratio. Standard parameters for acquisition include a pulse angle of 90° and a relaxation delay of 1-2 seconds.

-

¹³C NMR Acquisition: The ¹³C NMR spectrum is typically acquired using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon atom. A larger number of scans is generally required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

-

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed to produce the NMR spectrum. The spectrum is then phased, baseline corrected, and the chemical shifts are referenced. Integration of the peaks in the ¹H NMR spectrum is performed to determine the relative number of protons.

Infrared (IR) Spectroscopy

-

Sample Preparation: For a solid sample like this compound, the KBr (potassium bromide) pellet method is commonly used. A small amount of the sample is finely ground with dry KBr powder and then pressed into a thin, transparent disk. Alternatively, the Attenuated Total Reflectance (ATR) technique can be used, where a small amount of the solid sample is placed directly onto the ATR crystal.

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used to record the spectrum.

-

Data Acquisition: A background spectrum of the empty sample compartment (or the clean ATR crystal) is recorded first. Then, the sample is placed in the infrared beam path, and the sample spectrum is recorded. The instrument measures the absorption of infrared radiation at different wavenumbers.

-

Data Processing: The final spectrum is presented as a plot of transmittance or absorbance versus wavenumber (in cm⁻¹).

Mass Spectrometry (MS)

-

Sample Introduction: The sample is introduced into the mass spectrometer, typically via a direct insertion probe for a solid sample or after separation by gas chromatography (GC-MS).

-

Ionization: Electron Ionization (EI) is a common method for small organic molecules. The sample molecules in the gas phase are bombarded with a high-energy electron beam (typically 70 eV), causing them to ionize and fragment.

-

Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

-

Detection: A detector records the abundance of each ion at a specific m/z value.

-

Data Presentation: The data is presented as a mass spectrum, which is a plot of relative ion abundance versus m/z.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: Workflow for Spectroscopic Analysis of this compound.

References

A Technical Guide to the Solubility of 4-Methoxyindole in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the solubility of 4-Methoxyindole, a key biochemical reagent used in the synthesis of a variety of pharmacologically active compounds.[1] Understanding the solubility of this compound in different organic solvents is fundamental for its application in synthesis, purification, formulation, and various analytical procedures.

Introduction to this compound

This compound (CAS No. 4837-90-5) is a derivative of indole (B1671886) with a molecular weight of 147.17 g/mol .[2] It serves as a crucial building block in the synthesis of compounds such as GABA analogs, HIV-1 integrase inhibitors, and anticancer agents.[1] The physicochemical properties, particularly solubility, are critical for designing reaction conditions, developing purification strategies, and formulating for biological assays.

Quantitative Solubility Data

The solubility of a compound is a critical parameter that dictates its handling and application. The following table summarizes the available quantitative solubility data for this compound in common organic solvents. It is important to note that publicly available data is limited, and the values provided are based on information from chemical suppliers.

| Solvent | Solvent Type | Solubility (mg/mL) | Classification & Notes |

| Ethanol | Polar Protic | 50 | Soluble[3][4] |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 100 | Soluble. Ultrasonic assistance may be needed.[5] |

This table will be updated as more quantitative data becomes publicly available.

Based on the principle of "like dissolves like," it can be predicted that this compound, a moderately polar molecule, will exhibit good solubility in other polar organic solvents such as methanol (B129727) and tetrahydrofuran (B95107) (THF), and lower solubility in nonpolar solvents like hexane. However, experimental verification is essential.

Experimental Protocol for Solubility Determination

To ensure accurate and reproducible solubility data, a standardized experimental protocol is necessary. The equilibrium shake-flask method followed by concentration analysis via High-Performance Liquid Chromatography (HPLC) is a widely accepted and reliable technique.[6][7]

Objective: To determine the equilibrium solubility of this compound in various organic solvents at a controlled temperature (e.g., 25°C).

Materials and Equipment:

-

This compound (high purity)

-

Selected organic solvents (HPLC grade)

-

Analytical balance

-

Vials with screw caps

-

Shaking incubator or orbital shaker

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

Validated HPLC system with a suitable column and detector

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a series of vials. The presence of undissolved solid is crucial to ensure saturation.

-

Add a known volume of a specific organic solvent to each respective vial.

-

-

Equilibration:

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a shaking incubator set to a constant temperature (e.g., 25°C) for a sufficient period (typically 24-48 hours) to allow the system to reach equilibrium.

-

-

Sample Collection and Preparation:

-

After the equilibration period, remove the vials and let them stand to allow the excess solid to settle.

-

Centrifuge the vials at high speed to pellet the remaining undissolved solid.

-

Carefully withdraw a known volume of the clear supernatant using a pipette.

-

Filter the collected supernatant through a chemically inert syringe filter (e.g., 0.22 µm PTFE) to remove any remaining microparticles.

-

-

Quantification:

-

Accurately dilute the filtered supernatant with a suitable solvent to a concentration that falls within the linear range of the HPLC calibration curve.

-

Analyze the diluted samples using the validated HPLC method to determine the precise concentration of this compound.

-

A standard calibration curve must be prepared using solutions of this compound at known concentrations for accurate quantification.

-

-

Data Analysis:

-

Calculate the solubility by multiplying the measured concentration from the HPLC analysis by the dilution factor.

-

Express the final solubility in standard units, such as mg/mL or mol/L.

-

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the standardized shake-flask method for determining the solubility of this compound.

Caption: A generalized workflow for determining equilibrium solubility using the shake-flask method.

References

- 1. goldbio.com [goldbio.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. This compound | 4837-90-5 [chemicalbook.com]

- 4. 4837-90-5 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Solubility Determination of c-Met Inhibitor in Solvent Mixtures and Mathematical Modeling to Develop Nanosuspension Formulation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. research.unipd.it [research.unipd.it]

theoretical studies on 4-Methoxyindole electronic structure

An In-Depth Technical Guide to the Theoretical Electronic Structure of 4-Methoxyindole

This guide provides a comprehensive overview of the theoretical and computational methodologies used to investigate the electronic structure of this compound and related methoxy-substituted aromatic compounds. It is intended for researchers, scientists, and drug development professionals interested in the quantum chemical properties that govern the molecule's reactivity, stability, and potential as a pharmacological agent.

Introduction to this compound

This compound is an aromatic heterocyclic organic compound.[1] Its structure, consisting of a fused benzene (B151609) and pyrrole (B145914) ring with a methoxy (B1213986) group substituent, makes it a subject of interest in medicinal chemistry. Understanding the electronic structure is crucial for predicting its chemical behavior, reaction mechanisms, and interactions with biological targets. Theoretical studies, primarily employing Density Functional Theory (DFT), provide invaluable insights into molecular properties that are often difficult to measure experimentally.[2] These computational methods allow for the detailed analysis of molecular orbitals, charge distribution, and spectroscopic properties.[3][4]

Computational Protocols and Methodologies

The theoretical investigation of a molecule's electronic structure follows a standardized workflow. The primary goal is to find the molecule's most stable geometric configuration (energy minimum) and then calculate its electronic properties.[5]

Geometry Optimization

The initial step in computational analysis is geometry optimization. A starting 3D structure of this compound is used as input, and a chosen level of theory is applied to iteratively adjust bond lengths, angles, and dihedrals until the configuration with the lowest possible energy is found.[5]

Typical Protocol:

-

Method: Density Functional Theory (DFT) is a widely used method for its balance of accuracy and computational cost.[6] The B3LYP hybrid functional is a common choice for organic molecules.[4][7]

-

Basis Set: A basis set is a set of mathematical functions used to build the molecular orbitals. The Pople-style basis set, such as 6-311++G(d,p), is frequently employed as it provides a good description of electron distribution, including polarization and diffuse functions.[7][8]

-

Software: The Gaussian suite of programs is a standard tool for performing these calculations.[9]

Frequency Calculation

Following optimization, a frequency calculation is performed at the same level of theory. This serves two purposes:

-

Verification of Minimum Energy: The absence of any imaginary (negative) frequencies confirms that the optimized structure is a true energy minimum on the potential energy surface.[5]

-

Vibrational Spectra Prediction: The calculated vibrational frequencies can be compared with experimental FT-IR and FT-Raman spectra to validate the accuracy of the computational model.[3][7]

The logical workflow for these foundational calculations is depicted below.

Electronic Structure Analysis

Once a validated structure is obtained, a variety of electronic properties can be calculated to understand the molecule's behavior.

Frontier Molecular Orbitals (FMOs)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions.[2][10] The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor.[11] The energy difference between them, the HOMO-LUMO gap (ΔE), is a critical indicator of chemical reactivity, stability, and the energy of electronic transitions.[5][12] A smaller gap suggests higher reactivity and lower kinetic stability.[10]

| Property | Description | Typical Calculated Value (eV) |

| EHOMO | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability.[11] | -5.0 to -6.0 |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability.[11] | -0.5 to -1.5 |

| ΔE (Gap) | ELUMO - EHOMO; indicates chemical reactivity and kinetic stability.[5] | 4.0 to 5.0 |

Note: The values presented are representative for similar aromatic systems and may vary depending on the specific level of theory and solvent model used.

Molecular Electrostatic Potential (MEP)

The MEP is a 3D map of the electrostatic potential on the molecule's electron density surface.[5] It is an invaluable tool for identifying the regions most susceptible to electrophilic and nucleophilic attack.[4]

-

Negative Regions (Red/Yellow): Indicate electron-rich areas, typically around electronegative atoms like oxygen and nitrogen. These are the preferred sites for electrophilic attack.[4]

-

Positive Regions (Blue): Indicate electron-poor areas, often around hydrogen atoms. These are potential sites for nucleophilic attack.[4]

Atomic Charges and Dipole Moment

Mulliken population analysis or Natural Bond Orbital (NBO) analysis is used to calculate the partial atomic charges on each atom in the molecule.[4][7] This data provides a quantitative measure of the intramolecular charge distribution and helps explain the molecule's polarity. The overall polarity is quantified by the molecular dipole moment (μ), which influences solubility and intermolecular interactions.[5]

| Parameter | Description |

| Mulliken/NBO Charges | Partial charge calculated for each atom, indicating local electron density.[4] |

| Dipole Moment (μ) | A measure of the net molecular polarity arising from the charge distribution.[5] |

Applications in Drug Development

The theoretical analysis of this compound's electronic structure has direct implications for drug development:

-

Reactivity Prediction: The HOMO-LUMO gap and MEP map help predict how the molecule might interact with other molecules, including biological targets.[10]

-

Pharmacophore Modeling: Understanding the charge distribution and electrostatic potential is essential for designing molecules that can effectively bind to receptor sites.

-

Metabolic Stability: Identifying the most reactive sites on the molecule can provide clues about its potential metabolic pathways.

References

- 1. 4-Methoxy-1H-indole | C9H9NO | CID 138363 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. journal.nsps.org.ng [journal.nsps.org.ng]

- 3. ias.ac.in [ias.ac.in]

- 4. ijert.org [ijert.org]

- 5. benchchem.com [benchchem.com]

- 6. scispace.com [scispace.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Computational Organic Chemistry: The Frontier for Understanding and Designing Bioorthogonal Cycloadditions - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. learn.schrodinger.com [learn.schrodinger.com]

The Methoxyindole Moiety: A Cornerstone of Modern Medicinal Chemistry

A Technical Guide to the History, Discovery, and Application of Methoxyindoles in Drug Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

The indole (B1671886) scaffold, a privileged structure in medicinal chemistry, has given rise to a multitude of therapeutic agents. The introduction of a methoxy (B1213986) substituent to this heterocyclic system has proven to be a particularly fruitful strategy, modulating the pharmacokinetic and pharmacodynamic properties of indole-based compounds to yield drugs with diverse and potent activities. This technical guide provides an in-depth exploration of the history, discovery, and medicinal chemistry of methoxyindoles, offering a comprehensive resource for professionals in the field of drug development.

A Historical Timeline of Methoxyindole Discovery

The journey of methoxyindoles in medicine is intrinsically linked to the study of endogenous signaling molecules and the subsequent development of synthetic analogs.

-

1936: The first chemical synthesis of 5-methoxy-N,N-dimethyltryptamine (5-MeO-DMT), a potent psychedelic, is achieved, laying the groundwork for future investigations into methoxy-substituted tryptamines.

-

1958: Melatonin (B1676174) (N-acetyl-5-methoxytryptamine), a key hormone regulating the circadian rhythm, is isolated from the pineal gland. This discovery highlights the crucial role of the 5-methoxyindole (B15748) core in biological systems.

-

1965: Indomethacin (B1671933), a non-steroidal anti-inflammatory drug (NSAID) featuring a 5-methoxyindole core, receives its first approval. Its development marks a significant step in the application of synthetic methoxyindoles for treating inflammatory conditions.

-

1969: Pindolol, a non-selective beta-blocker with a methoxyindole-like (indolyloxy) structure, is patented. It is later launched in the US in 1977 for the treatment of hypertension.

Key Methoxyindole Drug Classes and their Mechanisms of Action

Endogenous Methoxyindoles and their Analogs: Melatonin and 5-MeO-DMT

Melatonin and 5-MeO-DMT are prime examples of naturally occurring methoxyindoles with profound physiological effects.

Melatonin exerts its effects primarily through two G-protein coupled receptors, MT1 and MT2.[1] Activation of these receptors, predominantly coupled to Gαi proteins, leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[1] This signaling cascade is central to the regulation of sleep-wake cycles.

5-Methoxy-N,N-dimethyltryptamine (5-MeO-DMT) is a potent psychedelic that acts as a non-selective serotonin (B10506) receptor agonist, with high affinity for the 5-HT1A and 5-HT2A subtypes.[2][3][4] Its psychedelic effects are primarily mediated through the activation of 5-HT2A receptors, while its interaction with 5-HT1A receptors may contribute to its anxiolytic and antidepressant properties.[5]

Synthetic Methoxyindoles in Inflammation and Cardiovascular Disease

Indomethacin , a potent NSAID, exerts its anti-inflammatory, analgesic, and antipyretic effects by inhibiting cyclooxygenase (COX) enzymes.[6] It is a non-selective inhibitor of both COX-1 and COX-2, which are responsible for the synthesis of prostaglandins, key mediators of inflammation and pain.[6][7]

Pindolol is a non-selective beta-adrenergic receptor antagonist with intrinsic sympathomimetic activity (ISA).[8] It blocks the action of catecholamines at both β1 and β2 adrenergic receptors, leading to a reduction in heart rate and blood pressure.[9] Its partial agonist activity can mitigate some of the side effects associated with other beta-blockers.[9]

Quantitative Pharmacological Data

The following tables summarize key quantitative data for representative methoxyindole compounds.

| Compound | Target | Assay Type | Value | Units | Reference |

| Indomethacin | COX-1 | IC50 | 0.063 | µM | [10] |

| COX-2 | IC50 | 0.48 | µM | [10] | |

| COX-1 | IC50 | 18 | nM | [11] | |

| COX-2 | IC50 | 26 | nM | [11] | |

| COX-1 | IC50 | 230 | nM | [12] | |

| COX-2 | IC50 | 630 | nM | [12] | |

| Melatonin | MT1 (human) | Ki | 80 | pM | [13] |

| MT2 (human) | Ki | 383 | pM | [13] | |

| Ramelteon | MT1 (human) | Ki | 14 | pM | [13] |

| MT2 (human) | Ki | 112 | pM | [13] | |

| 5-MeO-DMT | 5-HT1A | Ki | 1.9-3 | nM | [2] |

| 5-HT2A | EC50 | 1.80 - 3.87 | nM | [4] | |

| 5-HT1A | EC50 | 3.92 - 1,060 | nM | [4] |

Experimental Protocols

Synthesis of Indomethacin

A common synthetic route to indomethacin involves the Fischer indole synthesis.

Detailed Protocol:

-

Formation of Phenylhydrazone: React 4-methoxyphenylhydrazine with methyl levulinate in the presence of an acid catalyst (e.g., HCl) in a suitable solvent like ethanol.

-

Fischer Indole Synthesis: Heat the resulting phenylhydrazone to induce cyclization and formation of the indole ring, yielding the methyl ester of 5-methoxy-2-methyl-3-indoleacetic acid.

-

Hydrolysis: Saponify the methyl ester using a base such as sodium hydroxide (B78521) to obtain 5-methoxy-2-methyl-3-indoleacetic acid.

-